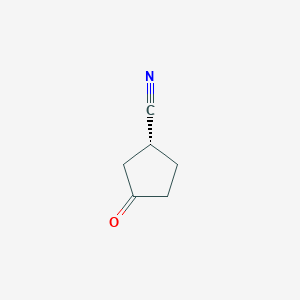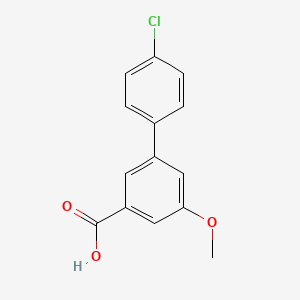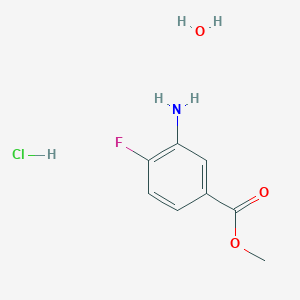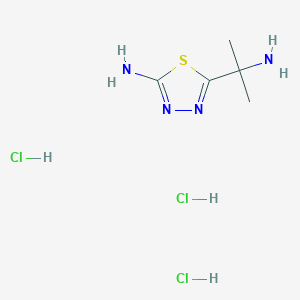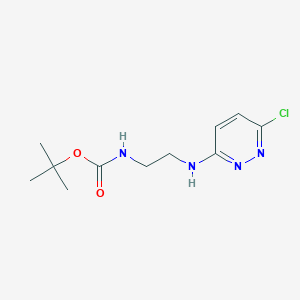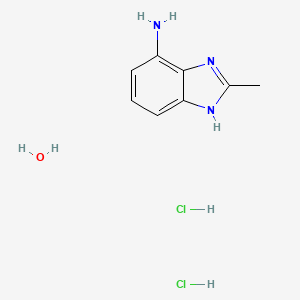
5-((2R)(2-Piperidyl))-2-chloropyridine
Übersicht
Beschreibung
The compound “5-((2R)(2-Piperidyl))-2-chloropyridine” belongs to a class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives has been widely studied . They are typically prepared from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyridine ring substituted with a chlorine atom and a piperidine ring . The exact structure would depend on the positions of these substitutions.Chemical Reactions Analysis
Piperidine derivatives have been found to exhibit a wide range of bioactivities, including anti-HIV, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities . The specific reactions of “this compound” would depend on the exact structure and conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. For a similar compound, “5-((2S)(2-Piperidyl))-2-methoxypyridine”, the molecular weight is 192.26 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen
5-((2R)(2-Piperidyl))-2-chloropyridine has a wide range of applications in scientific research. For example, it is used as a precursor for the synthesis of a variety of other compounds with biological activity, such as the piperidine derivative, this compound-2-carboxylic acid, which is used as a reagent in the synthesis of antifungal agents. This compound is also used as a starting material for the synthesis of the anticonvulsant drug, lamotrigine. Additionally, it is used as a ligand in coordination chemistry, and it has been used in the synthesis of a variety of metal complexes.
Wirkmechanismus
Target of Action
Piperidine derivatives, a category to which this compound belongs, are known to interact with a wide variety of targets due to their versatile structure . They are present in more than twenty classes of pharmaceuticals , suggesting a broad range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects . The piperidine ring is essential for chiral optimization .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Piperidine derivatives are widely used in drug design due to their favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Action Environment
The biological activity of piperidine derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
Vorteile Und Einschränkungen Für Laborexperimente
5-((2R)(2-Piperidyl))-2-chloropyridine has several advantages for use in laboratory experiments. For example, it is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is a relatively stable compound, making it suitable for long-term storage. Furthermore, it is soluble in water and can be used in aqueous solutions.
However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively low solubility in organic solvents, which can limit its use in certain types of experiments. Additionally, it is a relatively weak base, which can limit its use in certain types of reactions. Finally, it is a relatively low-potency compound, which can limit its use in certain types of biological studies.
Zukünftige Richtungen
There are several potential future directions for 5-((2R)(2-Piperidyl))-2-chloropyridine. For example, it could be used in the development of new drugs, such as anticonvulsants and antidepressants. Additionally, it could be used in the development of new metal complexes for use in catalysis or in the synthesis of other compounds. Furthermore, it could be used in the development of new materials, such as polymers or nanomaterials. Finally, it could be used in the development of new analytical techniques, such as mass spectrometry or NMR spectroscopy.
Synthesemethoden
5-((2R)(2-Piperidyl))-2-chloropyridine can be synthesized from 2-chloropyridine and 1-bromo-2-methylpiperidine. The reaction is carried out in a water/ethanol mixture at room temperature. The reaction involves the formation of an intermediate, 2-chloro-1-methyl-2-piperidin-5-one, which is then hydrolyzed to the desired product. The overall reaction is shown below:
2-Chloropyridine + 1-Bromo-2-methylpiperidine → this compound
Eigenschaften
IUPAC Name |
2-chloro-5-[(2R)-piperidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXUKXSXRHICJE-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288249 | |
| Record name | 2-Chloro-5-(2R)-2-piperidinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1134621-26-3 | |
| Record name | 2-Chloro-5-(2R)-2-piperidinylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134621-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(2R)-2-piperidinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7R)-5-Azaspiro[2.4]heptan-7-ol](/img/structure/B6351691.png)

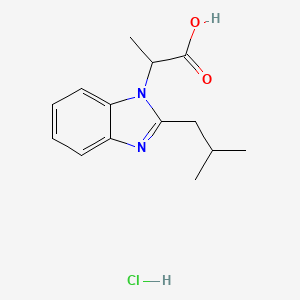
![(1R,2R,3S,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351728.png)
![Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6351736.png)

